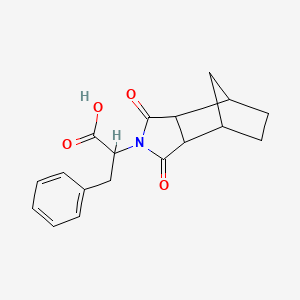

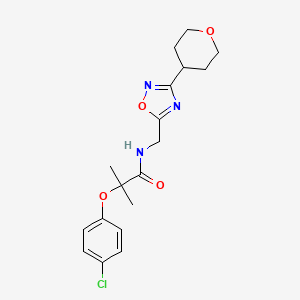

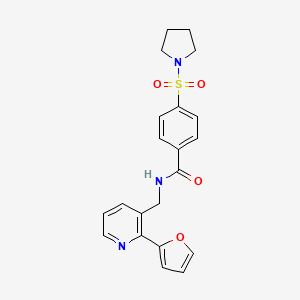

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds such as 2-alkoxy-2-phenylpropanoic acids involves epoxidation followed by an acid-catalyzed in situ ring-opening reaction to yield corresponding 2-alkoxy-2-phenyl-1-propanols, which are then oxidized to carboxylic acids using Heyns' oxidation (Monk et al., 2008). Another method employs photochemistry of substituted naphthylmethyl esters leading to major products derived from critical intermediates (Decosta & Pincock, 1993).

Molecular Structure Analysis

The crystal structure of similar compounds showcases significant insights into the molecular architecture. For instance, the analysis of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester reveals a conjugated system formed between carbonyl groups and double bonds, suggesting the intricacy of molecular interactions (Zhao et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often result in the formation of novel adducts or undergo processes like decarboxylation. For example, norbornadiene-fused heterocycles synthesis illustrates the reactivity of methanoisoindole derivatives towards various reactants, producing unique chemical structures (Kobayashi et al., 1995).

Physical Properties Analysis

The study of physical properties, including phase transition and liquid crystalline behavior of related compounds, provides a deep understanding of their stability and state under different conditions. For instance, 8-[4′-propoxy(1,1-biphenyl)-yloxy]-octanoic acid demonstrates thermotropic liquid crystal behavior, showcasing the material's phase behavior under varying temperatures (Cai Li, 2009).

Chemical Properties Analysis

Chemical properties such as reactivity towards electron impact ionization or the influence of substituents on reaction outcomes are critical for understanding the functional capacity of these compounds. The study on regioselective synthesis and electron impact mass spectral fragmentation differentiation provides insight into the chemical behavior of isopropylthio/phenylthiosuccinic acid derivatives (Xu et al., 2000).

科学的研究の応用

Antiepileptic Activity

A study by Asadollahi et al. (2019) explored the antiepileptic properties of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, which involve the use of 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoic acid. These compounds were synthesized and evaluated for their effectiveness in treating seizures in mice, showing significant antiepileptic activity in certain derivatives (Asadollahi et al., 2019).

Anticancer and Antimicrobial Properties

Kocyigit et al. (2017) reported the synthesis of novel hybrid compounds containing methanoisoindole units, which include derivatives of 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoic acid. These compounds displayed significant anticancer activity against gliocarcinoma cells and exhibited antimicrobial properties. They were also tested for their inhibition effects on human carbonic anhydrase isoenzymes, suggesting potential biomedical applications (Kocyigit et al., 2017).

Photolytic Chemical Reactions

DeCosta and Pincock (1993) investigated the photochemical reactions of certain esters of 3-phenylpropanoic acid, which includes derivatives of the compound . Their study provided insights into the photolytic behavior of these compounds, yielding valuable information for potential applications in photochemistry and material science (DeCosta & Pincock, 1993).

Hydrogen Bonding and Structural Chemistry

Al-farhan et al. (2011) synthesized a series of N-phthaloyl aminocarboxylic acids, including derivatives of 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoic acid, using microwave irradiation. The study focused on the hydrogen bonding characteristics and structural chemistry of these molecules, providing insights into their potential applications in materials science and molecular design (Al-farhan et al., 2011).

特性

IUPAC Name |

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c20-16-14-11-6-7-12(9-11)15(14)17(21)19(16)13(18(22)23)8-10-4-2-1-3-5-10/h1-5,11-15H,6-9H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMCKONUOQGALJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)C(CC4=CC=CC=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2494020.png)

![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2494029.png)

![2-Azabicyclo[2.2.1]heptan-2-yl(1,3-thiazol-4-yl)methanone](/img/structure/B2494031.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2494034.png)

![[2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2494040.png)